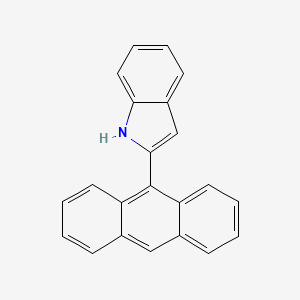
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H13NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate typically involves the cyclization of benzyl chloroxime with ethyl acetoacetate, followed by hydrolysis. The process begins by mixing ethyl acetoacetate with benzyl chloroxime in an ethanol solution, cooling the mixture to 0°C, and adjusting the pH to 7-8 using sodium hydroxide solution. The reaction is exothermic, so it is necessary to maintain the temperature around 10°C. The pH is then further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours at 10°C. Afterward, additional sodium hydroxide solution is added, and the mixture is heated to evaporate ethanol until the temperature reaches 110°C. The mixture is then cooled, water is added, and the solution is stirred and refluxed for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can fit into the active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
- Methyl 5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxylate
- Methyl 5-methyl-3-(4-trifluoromethylphenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-methyl-3-(o-tolyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-8-6-4-5-7-10(8)12-11(13(15)16-3)9(2)17-14-12/h4-7H,1-3H3 |
InChI Key |
KBZSJYADOZTZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


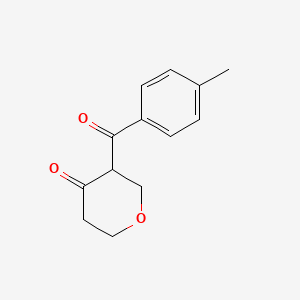
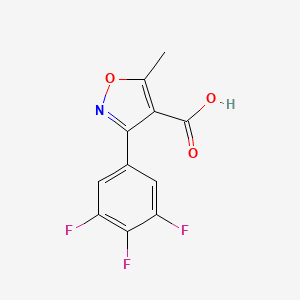
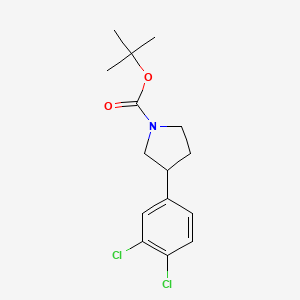

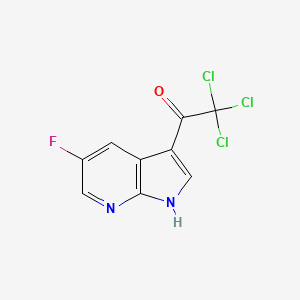


![6,8-Dichloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334013.png)
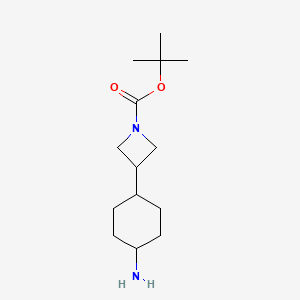
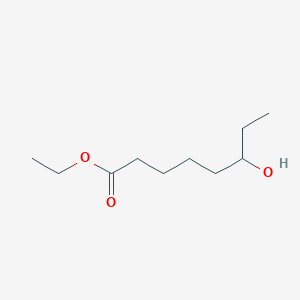
![1-Methyl-2-[4-(methylthio)phenyl]indole](/img/structure/B15334032.png)
![Methyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B15334047.png)
